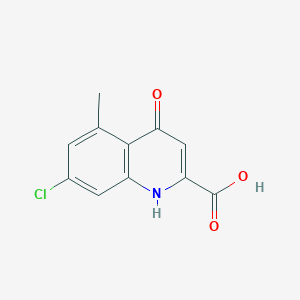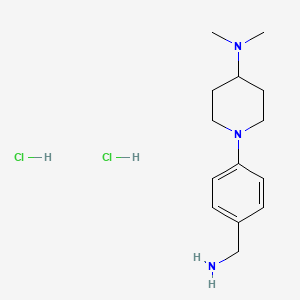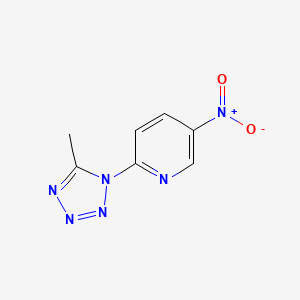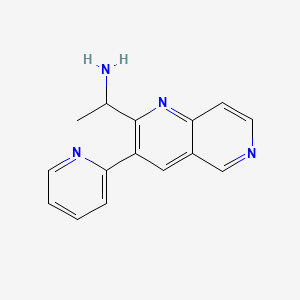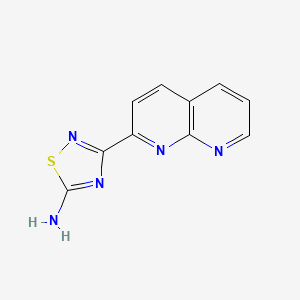
3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that combines the structural features of naphthyridine and thiadiazole. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in the structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multicomponent reactions, metal-catalyzed synthesis, and cycloaddition reactions. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, which results in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop more efficient and environmentally friendly synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.
Applications De Recherche Scientifique
3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including anti-tuberculosis activity.
Mécanisme D'action
The mechanism of action of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the activity of enzymes essential for bacterial survival. Molecular docking studies have shown that derivatives of this compound can bind to the active site of enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits a wide range of biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the naphthyridine and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
1179360-29-2 |
|---|---|
Formule moléculaire |
C10H7N5S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
3-(1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H7N5S/c11-10-14-9(15-16-10)7-4-3-6-2-1-5-12-8(6)13-7/h1-5H,(H2,11,14,15) |
Clé InChI |
CTEKJEXXHXHQCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(C=C2)C3=NSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)





![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
